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Compound of Interest

Compound Name: BQR-695

Cat. No.: B15604774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and synthesis of BQR-695,

a small molecule that has been identified in two distinct therapeutic contexts: as a potent

inhibitor of Kinase-Associated Protein 5 (KAP5) for autoimmune disorders and as a selective

inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with potential applications in infectious

diseases. This document collates available data on its discovery, synthesis, and biological

activity, presenting it in a structured format for researchers and drug development

professionals.

Discovery of BQR-695
The discovery of compounds designated as BQR-695 has been described in two separate

research and development trajectories.

BQR-695 as a KAP5 Inhibitor
BQR-695 was identified as a potent and selective inhibitor of Kinase-Associated Protein 5

(KAP5), a critical scaffold protein in pro-inflammatory cytokine signaling pathways.[1] Its

discovery is a result of a systematic high-throughput screening (HTS) and lead optimization

campaign aimed at identifying novel treatments for autoimmune diseases.[1]

The initial HTS campaign screened a proprietary library of 500,000 diverse small molecules.[1]

This primary screen utilized a HEK293 cell line engineered with a luciferase reporter gene
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under the control of a KAP5-responsive promoter element.[1] From this, 1,240 initial hits were

identified that inhibited luciferase activity by more than 50% at a 10 µM concentration.[1]

Following secondary assays to confirm activity and eliminate false positives, a thiazole

derivative, BQR-100, was selected as the most promising lead for optimization.[1] A focused

medicinal chemistry effort to improve potency, selectivity, and pharmacokinetic properties led to

the synthesis of over 200 analogs, ultimately identifying BQR-695 as a compound with

significantly improved potency and selectivity over the initial hit.[1]

BQR-695 as a PI4KIIIβ Inhibitor
In a separate line of research, a quinoxaline compound also designated BQR-695 was

identified as a potent inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[2][3] This enzyme

is essential for the lifecycle of the Plasmodium parasite, the causative agent of malaria, and is

also implicated in the replication of various viruses.[2][4][5] This discovery positions BQR-695
as a potential antimalarial and antiviral agent.[2][5][6] Genetic screening of parasites resistant

to other antimalarial compounds identified mutations in the parasitic lipid kinase pfpi4k,

suggesting this as the target for this class of inhibitors.[2] BQR-695 was shown to be ineffective

against parasites with these resistance-conferring mutations, further confirming PI4KIIIβ as its

target.[2]

Synthesis of BQR-695
While a detailed, step-by-step synthesis protocol for BQR-695 is not publicly available, it is

described as a four-step process starting from commercially available materials.[1] For

research purposes, BQR-695 can be procured from commercial suppliers.[3]

Quantitative Data
The following tables summarize the key quantitative data for BQR-695 in its different

therapeutic contexts.

Table 1: In Vitro Potency of BQR-695 and its Precursor
as a KAP5 Inhibitor
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Compound Target Assay Type IC50

BQR-100
KAP5-dependent

signaling
Cell-based reporter >10 µM

BQR-695 Purified KAP5 Biochemical
[Data not publicly

available]

BQR-695
KAP5-dependent

signaling
Cell-based reporter

[Data not publicly

available]

Data for BQR-695's direct biochemical IC50 against KAP5 and its improved cellular potency

are indicated by the discovery narrative but specific values are not provided in the public

documentation.

Table 2: In Vitro Potency of BQR-695 as a PI4KIIIβ
Inhibitor

Target IC50

Human PI4KIIIβ 80 nM[3][4][5][7]

Plasmodium PI4KIIIβ 3.5 nM[3][4][7]

Table 3: Physicochemical Properties of BQR-695
(PI4KIIIβ Inhibitor)

Property Value

Chemical Formula C19H20N4O3[3]

Appearance White to off-white solid[3]

Solubility DMSO: 50 mg/mL (141.89 mM)[3]

Experimental Protocols
High-Throughput Screening for KAP5 Inhibitors
A detailed protocol for the primary HTS assay is outlined below:[1]
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Cell Line: A HEK293 cell line engineered to express a luciferase reporter gene under the

control of a KAP5-responsive promoter element was used.

Screening: A proprietary library of 500,000 diverse small molecules was screened at a

concentration of 10 µM.

Assay Principle: Inhibition of the KAP5-dependent signaling pathway leads to a decrease in

luciferase expression, resulting in a reduced luminescent signal.

Hit Criteria: Compounds that inhibited luciferase activity by more than 50% were considered

initial hits.

In Vitro PI4KIIIβ Inhibition Assay (General Protocol)
The inhibitory activity of BQR-695 against PI4KIIIβ can be determined using an in vitro kinase

assay, such as the ADP-Glo™ Kinase Assay.[3] A generalized workflow is as follows:[3]

Compound Preparation: Prepare a serial dilution of BQR-695 in DMSO.

Plate Setup: Add 2 µL of the compound dilution to a 384-well plate.

Enzyme Addition: Add 10 µL of recombinant human PI4KIIIβ enzyme solution (e.g., 2 nM in

Assay Buffer) to each well.

Incubation: Incubate for 15 minutes at room temperature.

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the

lipid substrate (e.g., phosphatidylinositol) and ATP in Assay Buffer.

Reaction Incubation: Incubate for 60 minutes at room temperature.

Detection: Stop the reaction and measure the amount of ADP produced using a detection

reagent (e.g., ADP-Glo™).

Data Analysis: Calculate the percent inhibition for each BQR-695 concentration relative to a

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
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Signaling Pathways and Experimental Workflows
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Caption: The KAP5 signaling pathway and the inhibitory action of BQR-695.
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PI4KIIIβ-Mediated Cellular Processes
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Caption: The PI4KIIIβ signaling pathway and the inhibitory action of BQR-695.
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Caption: High-throughput screening workflow for the discovery of BQR-695 as a KAP5 inhibitor.

Conclusion
BQR-695 represents a significant small molecule with potential therapeutic applications in

distinct disease areas, stemming from its potent inhibition of either KAP5 or PI4KIIIβ. The

discovery of BQR-695 as a KAP5 inhibitor followed a classical HTS and lead optimization

campaign. In parallel, a compound with the same designation has been characterized as a

highly potent inhibitor of PI4KIIIβ with promising activity against infectious agents. Further

research and clarification of the relationship between these two reported activities are

warranted. The provided data and protocols offer a valuable resource for researchers

investigating the roles of KAP5 and PI4KIIIβ in health and disease, and for those engaged in

the development of novel therapeutics targeting these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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